molecular formula C8H8Br2O B13598037 (1R)-1-(2,4-dibromophenyl)ethan-1-ol

(1R)-1-(2,4-dibromophenyl)ethan-1-ol

Katalognummer: B13598037
Molekulargewicht: 279.96 g/mol
InChI-Schlüssel: WREIGORHQIZOII-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2,4-dibromophenyl)ethan-1-ol is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring and an ethan-1-ol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor, such as phenylethanol, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the 2 and 4 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2,4-dibromophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Reduction of the bromine atoms to hydrogen or other substituents.

    Substitution: Replacement of bromine atoms with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dibromoacetophenone or related compounds.

    Reduction: Formation of 2,4-dibromophenylethane or similar derivatives.

    Substitution: Formation of various substituted phenylethanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2,4-dibromophenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (1R)-1-(2,4-dibromophenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The presence of bromine atoms can influence the compound’s reactivity and binding affinity, affecting its overall activity and potency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-(2,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms instead of bromine.

    (1R)-1-(2,4-difluorophenyl)ethan-1-ol: Contains fluorine atoms instead of bromine.

    (1R)-1-(2,4-diiodophenyl)ethan-1-ol: Iodine atoms replace bromine in the structure.

Uniqueness

(1R)-1-(2,4-dibromophenyl)ethan-1-ol is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its halogenated analogs.

Eigenschaften

Molekularformel

C8H8Br2O

Molekulargewicht

279.96 g/mol

IUPAC-Name

(1R)-1-(2,4-dibromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1

InChI-Schlüssel

WREIGORHQIZOII-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=C(C=C(C=C1)Br)Br)O

Kanonische SMILES

CC(C1=C(C=C(C=C1)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.